

Lansoprazole N-oxide: An In-depth Technical Guide

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Abstract

Lansoprazole N-oxide is a prominent impurity and a metabolite of lansoprazole, a widely used proton pump inhibitor. This technical guide provides a comprehensive overview of Lansoprazole N-oxide, focusing on its chemical and physical properties, synthesis, analytical characterization, and known biological significance. While it is recognized as a prodrug that is converted in vivo to lansoprazole sulfone, detailed pharmacokinetic and pharmacodynamic data for Lansoprazole N-oxide itself are not extensively reported in publicly available literature.[1][2] This document consolidates the existing knowledge to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Lansoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. The purity and metabolic profile of lansoprazole are of critical importance for its safety and efficacy. Lansoprazole N-oxide has been identified as a significant process-related impurity and a product of lansoprazole degradation under acidic or basic conditions.[3] Furthermore, it is a known metabolite formed during the oxidative metabolism of lansoprazole. Understanding the properties and behavior of Lansoprazole N-oxide is crucial for quality control during drug manufacturing and for a complete comprehension of lansoprazole's metabolic fate.



Chemical and Physical Properties

Lansoprazole N-oxide is a derivative of lansoprazole where the pyridine nitrogen has been oxidized. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Chemical Name | 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [3] |
| Synonyms | Lansoprazole Impurity A, Lansoprazole EP Impurity A | [2] |
| CAS Number | 213476-12-1 | |
| Molecular Formula | C16H14F3N3O3S | _ |
| Molecular Weight | 385.36 g/mol | _ |
| Appearance | White to off-white solid | |
| Melting Point | 164 °C | _ |
| Solubility | Soluble in DMSO | _ |
| UV λmax | 279 nm | _ |

Synthesis of Lansoprazole N-oxide

The synthesis of **Lansoprazole N-oxide** is a multi-step process that can be achieved through the oxidation of a suitable precursor. A detailed experimental protocol is provided below, based on established synthetic routes.

Experimental Protocol: Synthesis of Lansoprazole Noxide

The synthesis involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide with 2-mercapto-1H-benzimidazole followed by oxidation.



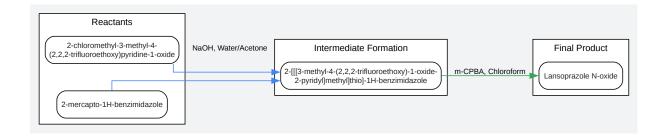
Step 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

- Dissolve 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in a solution of NaOH (4 g, 100 mmol) in water (50.0 mL).
- To this solution, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in acetone (50.0 mL).
- Stir the reaction mixture for 1 hour until the reaction is complete.
- Filter the isolated solid, wash it with a 1:1 mixture of water and acetone (20.0 mL).
- Dry the solid at 40–45 °C to obtain the intermediate product as a white solid.

Step 2: Oxidation to Lansoprazole N-oxide

- Cool a solution of the intermediate from Step 1 (6.0 g, 16 mmol) in chloroform (30.0 mL) to -10 to -15 °C.
- Slowly add a solution of m-chloroperbenzoic acid (m-CPBA) (4.0 g, 16 mmol) in chloroform (30.0 mL) over a period of 30 minutes, maintaining the temperature.
- Pour the reaction mixture into a solution of NaOH (2.0 g, 50 mmol) in water (50.0 mL).
- Adjust the pH to 8–8.5 using acetic acid.
- Separate the organic and aqueous layers.
- Extract the organic layer with an aqueous NaOH solution (1.5 g in 30.0 mL water).
- Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide intermediate.
- The aqueous layer contains the **Lansoprazole N-oxide** product.





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Caption: Synthetic pathway for **Lansoprazole N-oxide**.

Analytical Characterization

A variety of analytical techniques are employed for the identification and quantification of **Lansoprazole N-oxide**, particularly in the context of purity testing for lansoprazole drug substances.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for separating **Lansoprazole N-oxide** from lansoprazole and other related impurities.



| Parameter | HPLC Method 1 | UPLC Method 1 |
|----------------|--|---|
| Column | Purospher®STAR RP-18 endcapped (5 µm) 150x4.6 mm | Waters Acquity BEH C18 |
| Mobile Phase A | Filtered and degassed mixture of water, acetonitrile, and triethylamine (60:40:1), pH 7.0 with phosphoric acid | pH 7.0 phosphate buffer and methanol (90:10 v/v) |
| Mobile Phase B | - | Methanol and acetonitrile (50:50 v/v) |
| Elution | Isocratic | Gradient |
| Flow Rate | 0.8 mL/min | Not specified |
| Detection | UV at 285 nm | UV at 285 nm |
| Reference(s) | Not specified | Not specified |

Spectroscopic Methods

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of **Lansoprazole N-oxide**.

4.2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition. The protonated molecular ion [M+H]⁺ is typically observed.

| Ionization Mode | Observed m/z [M+H]+ | Calculated Formula | Reference(s) |
|----------------------------------|------------------------|--------------------|---------------|
| Electrospray Ionization (ESI) | 386.0781 | C16H15F3N3O3S+ | Not specified |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are used to confirm the detailed chemical structure of **Lansoprazole N-oxide**. While specific chemical shift data for **Lansoprazole N-oxide** is not readily available in a consolidated format, the spectra would be consistent with the assigned structure, showing characteristic signals for the benzimidazole and pyridine ring protons, the methyl group, the trifluoroethoxy group, and the methylene bridge.

Biological Significance and Metabolism Role as a Prodrug and Metabolite

Lansoprazole N-oxide is described as a prodrug that is converted in vivo to lansoprazole sulfone. It is also a metabolite of lansoprazole, formed through oxidative processes in the liver. The metabolism of the parent drug, lansoprazole, is primarily mediated by the cytochrome P450 (CYP) enzyme system.

- CYP3A4: This is the major enzyme responsible for the formation of lansoprazole sulfone
 from lansoprazole. It is plausible that CYP3A4 is also involved in the metabolism of
 Lansoprazole N-oxide to lansoprazole sulfone N-oxide.
- CYP2C19: This enzyme is primarily involved in the 5-hydroxylation of lansoprazole.

The in vivo conversion of **Lansoprazole N-oxide** to lansoprazole sulfone suggests that it may contribute to the overall pharmacological effect of lansoprazole, although the extent of this contribution is not well-quantified.

Pharmacokinetics and Pharmacodynamics

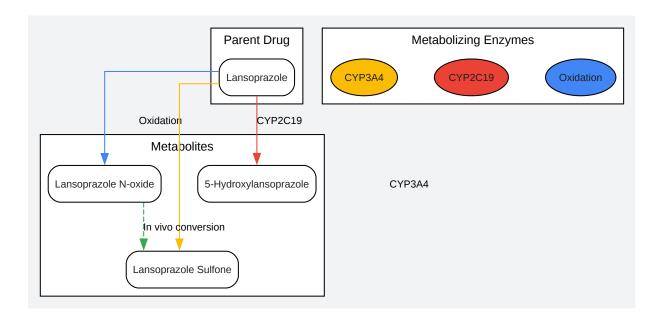
There is a notable lack of specific, quantitative pharmacokinetic data (e.g., half-life, bioavailability, Cmax) and pharmacodynamic data (e.g., IC50 for H+/K+-ATPase inhibition) for **Lansoprazole N-oxide** in the public domain. The majority of available studies focus on the parent compound, lansoprazole.

Signaling Pathways

Direct evidence of signaling pathways modulated by **Lansoprazole N-oxide** is not available. However, the parent compound, lansoprazole, has been shown to have effects beyond proton pump inhibition, including anti-inflammatory and antioxidant activities. These effects may be



linked to pathways such as the Nrf2-mediated antioxidant response. Whether **Lansoprazole N-oxide** shares these activities is currently unknown.



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Caption: Metabolic pathways of Lansoprazole.

Conclusion

Lansoprazole N-oxide is an important molecule in the context of the pharmaceutical chemistry of lansoprazole. As a key impurity and a metabolite, its synthesis and characterization are well-documented, with robust analytical methods available for its detection and quantification. While its role as a prodrug for lansoprazole sulfone is established, a significant gap exists in the literature regarding its specific pharmacokinetic and pharmacodynamic profile. Further research is warranted to fully elucidate the biological activity and in vivo behavior of **Lansoprazole N-oxide** to build a more complete understanding of the overall pharmacology of lansoprazole.

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